
Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group might participate in reactions with acids or electrophiles, and the carboxylate group might react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and specific optical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- This compound is involved in complex chemical reactions such as the synthesis of tetracyclic hydantoin derivatives, showcasing its role in the development of new heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
- It has been utilized in the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives, contributing to the exploration of novel chemical entities (Proctor, Ross, & Tapia, 1972).
Molecular and Crystal Structures
- The molecular and crystal structures of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established through X-ray structural analysis, indicating its importance in crystallography and molecular modeling (Rudenko et al., 2012).
Anti-Cancer Potential
- There are studies that have synthesized novel derivatives of this compound with potential anti-cancer activity, particularly as inhibitors for methionine synthase, indicating its relevance in medicinal chemistry and oncology research (Elfekki et al., 2014).
Antibacterial Properties
- Derivatives of this compound have shown significant antibacterial activity against various bacteria strains, highlighting its potential application in developing new antibacterial agents (Miyamoto et al., 1990).
Heterocyclic Synthesis
- It has been used in the synthesis of diverse heterocyclic compounds, such as cyclopropyl-substituted derivatives, which are significant in the field of organic chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study and application of this compound could have interesting future directions. For example, it might be studied for its potential uses in medicine, materials science, or other fields. Additionally, new synthetic methods might be developed to produce this compound more efficiently or with different substituents .
Propiedades
IUPAC Name |
methyl 3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18(25)12-7-8-14-15(11-12)21-19(27)22(17(14)24)10-9-16(23)20-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,20,23)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDMPZZXIFYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

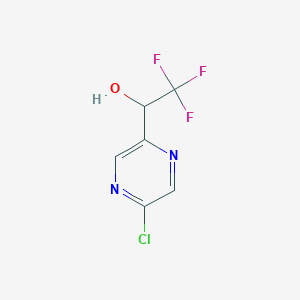
![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)
![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)
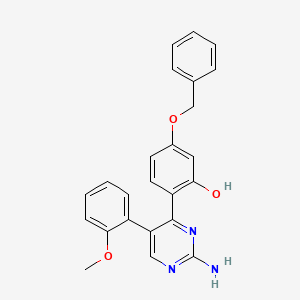
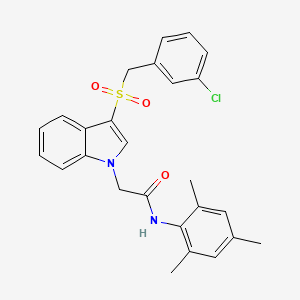
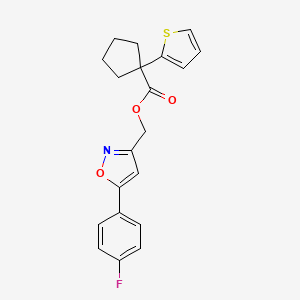
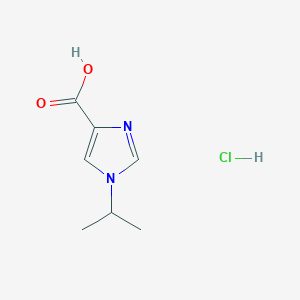
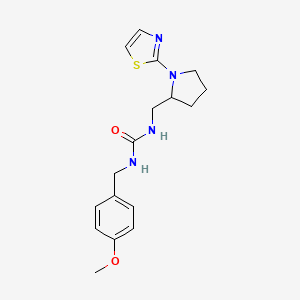
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2973562.png)
![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)
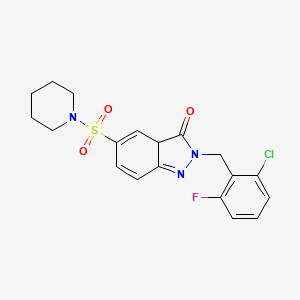
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2973569.png)
